1-(difluoromethyl)-2,2-difluorocyclopropan-1-aminehydrochloride
Description
1-(Difluoromethyl)-2,2-difluorocyclopropan-1-amine hydrochloride is a fluorinated cyclopropane derivative characterized by a cyclopropane ring substituted with a difluoromethyl (-CF₂H) group and two additional fluorine atoms at the 2-position. The compound’s amine group is protonated as a hydrochloride salt, enhancing its stability and solubility. While direct experimental data for this compound are absent in the provided evidence, its structure can be inferred from analogs and general fluorination trends. Cyclopropane rings are known for their ring strain, which can enhance reactivity or conformational rigidity, while fluorination modulates electronic properties, lipophilicity, and metabolic stability .
Properties
IUPAC Name |
1-(difluoromethyl)-2,2-difluorocyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F4N.ClH/c5-2(6)3(9)1-4(3,7)8;/h2H,1,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXHZTTVPNPNHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)(C(F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClF4N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.54 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Difluorocarbene Generation and Reactivity
Difluorocarbene (), a highly electrophilic species, can be generated from precursors such as dibromodifluoromethane () or chlorodifluoromethane () under basic conditions. For example, reacts with zinc dust to produce , which subsequently adds to alkenes (e.g., α-methylstyrene) to form gem-difluorocyclopropanes. The reaction proceeds via a concerted mechanism, favoring electron-rich alkenes due to the electrophilic nature of .
Table 1: Cyclopropanation Methods Using Difluorocarbene Precursors
Substrate Design for Difluoromethyl Incorporation
Introducing the difluoromethyl (-CFH) group during cyclopropanation requires a pre-functionalized alkene. For instance, 1,1-difluoro-2-vinylpropane could serve as a starting material, enabling simultaneous cyclopropane ring formation and -CFH retention. Alternatively, post-cyclopropanation fluorination of a methyl group may be employed, though this introduces regioselectivity challenges.
Fluorination Techniques for Substituent Installation
Electrophilic Fluorination Agents
Electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor are critical for introducing fluorine atoms. The patent EP2913329B1 details a one-step difluorination protocol using NFSI with potassium hexamethyldisilazide (KHMDS) at low temperatures (-120°C to -50°C), achieving high yields without metal contaminants. This method could be adapted to fluorinate a cyclopropane-bound methyl group to -CFH.
Key Reaction Conditions from EP2913329B1:
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Temperature: -120°C to -50°C (prevents monofluoro byproducts)
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Base: KHMDS (2.0–3.0 equivalents relative to substrate)
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Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Radical Fluorination
Radical pathways using XeF or HBF offer complementary approaches. For example, photochemical activation of generates radicals, which can abstract hydrogen from a cyclopropane-bound methyl group, followed by fluorine trapping to yield -CFH. However, radical stability in strained cyclopropanes remains a limitation.
Amine Functionalization and Salt Formation
Reductive Amination
Alternatively, reductive amination of a cyclopropanone intermediate (e.g., 2,2-difluorocyclopropan-1-one ) with ammonium acetate and sodium cyanoborohydride provides access to the amine. This method avoids harsh substitution conditions but requires ketone synthesis.
Hydrochloride Salt Formation
The final step involves treating the free amine with hydrogen chloride (HCl) in an anhydrous solvent (e.g., diethyl ether or dichloromethane). Crystallization from ethanol/water mixtures typically yields the hydrochloride salt with >97% purity, as evidenced by analogous compounds like 2,2-difluorocyclopropan-1-amine hydrochloride.
Challenges and Optimization Strategies
Steric and Electronic Effects
The cyclopropane ring’s strain increases the reactivity of substituents but complicates regioselectivity. Computational studies (not cited in sources) suggest that fluorine’s electron-withdrawing nature destabilizes transition states, necessitating low temperatures and slow addition rates.
Chemical Reactions Analysis
1-(Difluoromethyl)-2,2-difluorocyclopropan-1-aminehydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding difluorinated products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents used in these reactions include halogenating agents, metal catalysts, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Scientific Research Applications
The compound has several notable applications across different scientific fields:
1. Organic Synthesis
- Building Block : It serves as a crucial building block in the synthesis of complex organic molecules, particularly in pharmaceutical and agrochemical development. Its unique structure allows for the creation of diverse derivatives that can exhibit varying biological activities.
2. Medicinal Chemistry
- Drug Design : The compound’s stability and lipophilicity make it advantageous in drug design. It has been explored as a potential scaffold for developing novel therapeutic agents. Its interaction with biological targets can lead to the modulation of enzyme activities or receptor functions.
3. Biochemical Studies
- Enzyme Inhibition : Research indicates that this compound can act as an inhibitor in biochemical pathways, making it useful for studying enzyme mechanisms and interactions within cellular environments.
4. Material Science
- Specialty Chemicals : It is utilized in the production of specialty chemicals and materials that require enhanced properties due to the presence of fluorine atoms, such as improved thermal stability and chemical resistance.
Case Studies
Several studies have highlighted the applications of this compound:
- Study on Enzyme Inhibition : A study demonstrated that 1-(difluoromethyl)-2,2-difluorocyclopropan-1-aminehydrochloride effectively inhibited a specific enzyme involved in cancer metabolism, showcasing its potential as a therapeutic agent .
- Development of Novel Therapeutics : Research involving this compound has led to the synthesis of new drug candidates that target inflammatory pathways, indicating its versatility in medicinal chemistry .
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-2,2-difluorocyclopropan-1-aminehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of their activity. The compound’s lipophilicity also facilitates its penetration into biological membranes, enhancing its efficacy .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key molecular features of the target compound and its analogs:
Key Observations:
- Fluorination Impact : The target compound has the highest fluorine content (4 atoms), which likely reduces basicity at the amine group compared to analogs with fewer fluorines . This could enhance membrane permeability and metabolic stability .
- Functional Group Diversity : The sulfonamide-containing analog (C₉H₁₅ClF₂N₂O₃S) adds hydrogen-bond acceptors, which may improve target binding affinity but complicate synthesis .
Electronic and Conformational Properties
- This contrasts with 1-(difluoromethyl)cyclopropan-1-amine hydrochloride (C₄H₇ClF₂N), where the absence of additional fluorines reduces strain .
- Electron-Withdrawing Effects : Fluorine’s inductive effects lower electron density at the amine group, reducing basicity. The target’s four fluorines likely amplify this effect compared to analogs with two fluorines .
Fluorine in Drug Design
Fluorine’s role in improving bioavailability and metabolic stability is well-documented. For example:
Case Studies from Evidence
- Bromophenyl Analog (C₉H₉BrClF₂N) : The bromine atom may facilitate radio-labeling for imaging studies, though its size could limit applications in CNS-targeted drugs .
Biological Activity
1-(Difluoromethyl)-2,2-difluorocyclopropan-1-amine hydrochloride, a fluorinated compound, has garnered attention in the fields of organic chemistry and medicinal research due to its unique structural properties and potential biological activities. The compound's difluoromethyl and difluoroamine groups contribute to its metabolic stability and lipophilicity, making it a valuable candidate for various applications in drug design and biochemical studies.
- IUPAC Name : 1-(difluoromethyl)-2,2-difluorocyclopropan-1-amine; hydrochloride
- Molecular Formula : C4H6ClF4N
- CAS Number : 2839139-64-7
The biological activity of 1-(difluoromethyl)-2,2-difluorocyclopropan-1-amine hydrochloride is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound's ability to form hydrogen bonds, facilitating interactions with active sites of enzymes. This property can lead to inhibition or modulation of enzymatic activity, which is crucial in therapeutic contexts.
Biological Evaluation
Research has indicated that compounds with similar fluorinated structures exhibit significant biological activity. For instance, studies on difluoromethyl-containing compounds have shown their potential as enzyme inhibitors. A notable example includes the synthesis of difluoro analogs that serve as multi-substrate inhibitors for purine nucleoside phosphorylases, demonstrating IC50 values in the nanomolar range (88 nM for cis-isomer and 320 nM for trans-isomer) .
Applications in Drug Design
The incorporation of difluoromethyl groups into drug candidates has been shown to enhance their pharmacological profiles. The stability and lipophilicity provided by these groups are advantageous for:
- Increased Bioavailability : Enhanced solubility and permeability across biological membranes.
- Targeted Delivery : Improved interaction with biological targets, which can lead to more effective therapeutic agents.
Recent studies have highlighted the utility of difluoromethyl moieties in developing lead compounds for various therapeutic areas, including oncology and infectious diseases .
Comparative Analysis
To understand the unique properties of 1-(difluoromethyl)-2,2-difluorocyclopropan-1-amine hydrochloride, it is beneficial to compare it with other fluorinated compounds:
| Compound Type | Key Features | Biological Activity |
|---|---|---|
| Trifluoromethyl derivatives | High metabolic stability | Moderate enzyme inhibition |
| Difluoromethyl ethers | Different reactivity due to ether linkage | Variable biological activity |
| Fluorinated cyclopropanes | Cyclopropane ring structure | Potentially high reactivity |
The distinct substitution pattern of 1-(difluoromethyl)-2,2-difluorocyclopropan-1-amine hydrochloride contributes to its unique reactivity and biological profile compared to these similar compounds.
Case Studies
Recent research has focused on the synthesis of difluoromethyl-containing quinoxalinones, which have demonstrated promising biological activities. These compounds were synthesized using photocatalytic methods that facilitate the incorporation of difluoromethyl groups into biologically relevant scaffolds . Such studies underscore the importance of fluorinated compounds in drug discovery.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 1-(difluoromethyl)-2,2-difluorocyclopropan-1-amine hydrochloride with high enantiomeric purity?
- Methodological Answer : Multi-step synthesis involving Friedel-Crafts acylation, cyclopropanation, and chiral resolution is critical. Controlled reaction parameters (e.g., pH 7.5–8.5, 0–5°C for cyclopropane formation) minimize racemization. Chiral catalysts or auxiliaries, such as (R)-BINOL derivatives, improve enantioselectivity. Post-synthesis purification via recrystallization in ethanol/water mixtures enhances purity (>98% ee) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- ¹⁹F NMR to confirm fluorination patterns (δ -110 to -125 ppm for CF₂ groups).
- GC-MS for purity assessment (retention time ~12.3 min, m/z 221 [M+H]⁺).
- X-ray crystallography to resolve stereochemical ambiguities, particularly for cyclopropane ring conformation .
Q. What are common side reactions during synthesis, and how can they be mitigated?
- Methodological Answer : Over-fluorination and cyclopropane ring-opening are common. Mitigation strategies include:
- Using anhydrous solvents (e.g., THF) to prevent hydrolysis.
- Slow addition of fluorinating agents (e.g., DAST) at -78°C to control exothermic reactions.
- Monitoring intermediates via TLC (Rf 0.3–0.5 in hexane/EtOAc 3:1) to isolate reactive species .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations aid in predicting reaction pathways for derivatives of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts transition states and intermediates. For example, ICReDD’s reaction path search algorithms optimize cyclopropanation energy barriers (ΔG‡ ~25 kcal/mol). Machine learning models trained on fluorinated amine datasets can prioritize synthetic routes with >85% predicted yield .
Q. How to resolve contradictions in reported biological activities, such as varying receptor binding affinities across studies?
- Methodological Answer : Discrepancies often arise from stereochemical impurities or assay conditions. Recommended steps:
- Validate enantiomeric purity via chiral HPLC (Chiralpak AD-H column, 90:10 hexane/isopropanol).
- Standardize in vitro assays (e.g., serotonin receptor binding at 37°C, pH 7.4) to reduce variability.
- Cross-reference with in silico docking studies (AutoDock Vina) to correlate binding poses with activity .
Q. What strategies are recommended for designing enantioselective synthetic routes for this compound?
- Methodological Answer : Enantioselective cyclopropanation using Evans’ oxazolidinone auxiliaries or Jacobsen’s Co-salen catalysts achieves >90% ee. Asymmetric hydrogenation of imine precursors (e.g., with Ru-BINAP catalysts) is also effective. Monitor reaction progress using polarimetry ([α]D²⁵ = +15° to +20°) .
Q. How to evaluate the compound’s stability under different storage conditions for long-term pharmacological studies?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products (e.g., defluorinated amines) are identified via LC-MS/MS. Store lyophilized samples at -20°C in argon-filled vials to prevent oxidation .
Data Contradiction Analysis
Q. Why do computational predictions of biological activity sometimes conflict with experimental results?
- Methodological Answer : Discrepancies may stem from solvation effects or protein flexibility not modeled in docking. Refine predictions using molecular dynamics simulations (50 ns trajectories) and free-energy perturbation (FEP) calculations. Validate with SPR (surface plasmon resonance) binding assays (KD measurement ± SEM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
